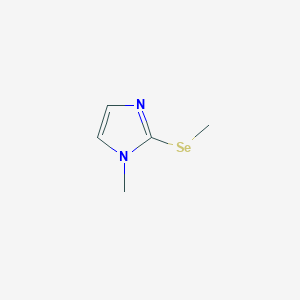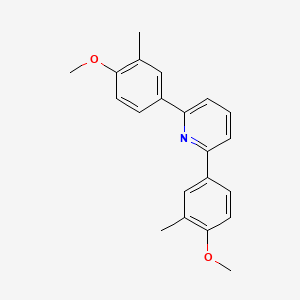
2,6-Bis(4-methoxy-3-methylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-methoxy-3-methylphenyl)pyridine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyridine ring substituted with two 4-methoxy-3-methylphenyl groups at the 2 and 6 positions. The presence of methoxy and methyl groups on the phenyl rings imparts specific electronic and steric characteristics to the molecule, making it a valuable subject for study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxy-3-methylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4-methoxy-3-methylphenylboronic acid in the presence of a palladium catalystThe reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. The scalability of this reaction, combined with the availability of starting materials and catalysts, makes it a feasible approach for industrial production.
化学反応の分析
Types of Reactions
2,6-Bis(4-methoxy-3-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines .
科学的研究の応用
2,6-Bis(4-methoxy-3-methylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its anticancer properties, particularly in inhibiting cancer cell metastasis by targeting the WSB1 axis
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism by which 2,6-Bis(4-methoxy-3-methylphenyl)pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it functions as a WSB1 degrader, leading to the accumulation of Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein. This accumulation reverses the expression of downstream F-actin and formation of membrane ruffles, thereby disturbing the migration capacity of cancer cells .
類似化合物との比較
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Another compound with similar structural features and biological activity.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its applications in coordination chemistry.
Uniqueness
2,6-Bis(4-methoxy-3-methylphenyl)pyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique electronic properties and steric effects. These characteristics make it particularly effective in certain catalytic and biological applications, distinguishing it from other similar compounds .
特性
CAS番号 |
697284-15-4 |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC名 |
2,6-bis(4-methoxy-3-methylphenyl)pyridine |
InChI |
InChI=1S/C21H21NO2/c1-14-12-16(8-10-20(14)23-3)18-6-5-7-19(22-18)17-9-11-21(24-4)15(2)13-17/h5-13H,1-4H3 |
InChIキー |
PEKCESXPHPBMRV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC(=CC=C2)C3=CC(=C(C=C3)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
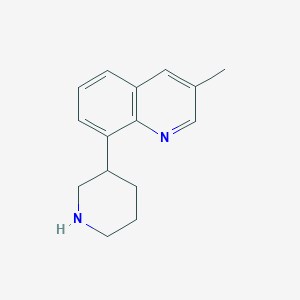
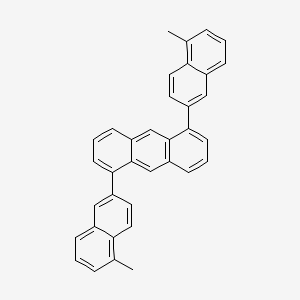

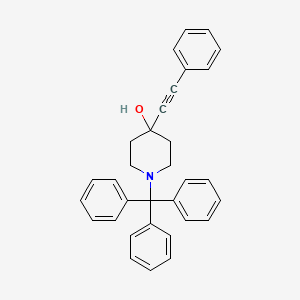
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
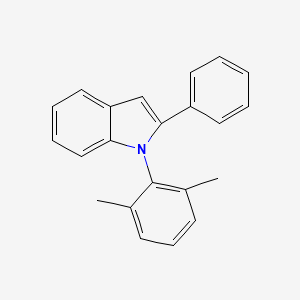
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)

![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
